N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound that has attracted significant attention in scientific research. This compound has been studied for its potential application in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Antimicrobial Agents
- Novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to the queried compound, have been synthesized and evaluated as potential antimicrobial agents. These compounds showed notable antibacterial and antifungal activity (Holla et al., 2006).
Anticancer Agents
- Certain benzamide derivatives, including those structurally related to the queried compound, have been proposed as novel structures for PI3K inhibitors and anticancer agents. These compounds demonstrated significant antiproliferative activities and potential as anticancer treatments (Shao et al., 2014).
Inhibitors of Nitric Oxide Production
- Some new benzamide derivatives, including N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide, have been found to inhibit nitric oxide production in microglia cells, indicating potential therapeutic applications (Kim et al., 2009).
Fluorescent Chemosensor for Metal Ions
- A fluorescent sensor incorporating a quinoline group has been synthesized for the selective detection of Zn(2+) over other cations. This demonstrates the potential use of such compounds in environmental and biological sensing applications (Li et al., 2014).
Inhibitors of Tumor-Associated Carbonic Anhydrase Isoforms
- Compounds including 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide have shown potential as selective inhibitors of tumor-associated carbonic anhydrase isoforms, which could have implications in cancer therapy (Bozdağ et al., 2017).
COX-2 Inhibitors and Anticancer Agents
- QuinolineAcetohydrazide derivatives have shown promise as COX-2 inhibitors and anticancer agents, highlighting the potential therapeutic applications of these compounds (Manohar et al., 2018).
Synthesis and Characterization of Derivatives
- Various studies have focused on the synthesis, characterization, and evaluation of antimicrobial activity of quinoline derivatives, showing their potential in pharmaceutical applications (Idrees et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-28-14-7-6-12-10-13(18(26)25-17(12)11-14)8-9-24-19(27)15-4-2-3-5-16(15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVXQUGDEUGHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
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